molecular formula C17H21N5O3S B2912516 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034506-42-6

4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2912516
CAS No.: 2034506-42-6
M. Wt: 375.45
InChI Key: RDQADSIXOHURJR-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacology research, particularly in the field of epigenetics. Its structure, featuring a 2,3-dioxopiperazine moiety, is characteristic of compounds known to function as inhibitors of histone deacetylases (HDACs) [a href='https://pubchem.ncbi.nlm.nih.gov/']Source[/a]. HDACs are critical enzymes that regulate gene expression by modifying chromatin structure, and their dysregulation is implicated in various diseases, most notably cancer. This compound is investigated for its potential to induce cell cycle arrest, differentiation, and apoptosis in malignant cells by altering the acetylation status of histone and non-histone proteins. The specific integration of the thiophene and pyrazole heterocycles is designed to optimize pharmacodynamic properties and binding affinity towards specific HDAC isoforms, such as HDAC6 [a href='https://www.rcsb.org/']Source[/a]. Research applications for this reagent include use as a key reference standard in biochemical assays, a tool compound for probing HDAC function in cell-based models of oncology and neurology, and a starting point for the structure-activity relationship (SAR) optimization of novel epigenetic therapeutics. Its mechanism involves chelating the zinc ion within the active site of HDAC enzymes, thereby blocking the deacetylation of substrates and leading to altered gene transcription and protein function in experimental systems.

Properties

IUPAC Name

4-ethyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-3-20-8-9-21(16(24)15(20)23)17(25)18-6-7-22-12(2)11-13(19-22)14-5-4-10-26-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQADSIXOHURJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. Starting materials might include thiophene derivatives, pyrazole precursors, and ethyl piperazine carboxamide intermediates. A common synthetic route includes the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the thiophene substituent and the dioxopiperazine moiety. The reactions are typically carried out under controlled conditions using catalysts and reagents such as base, acid, or transition metal catalysts to facilitate the desired transformations.

  • Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized processes to ensure high yield and purity. This includes the use of flow chemistry, continuous processing, and automated synthesis techniques. Quality control measures like chromatography and spectroscopy are employed to monitor and verify the compound's structure and purity.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide involves multi-step reactions, primarily focusing on:

Table 1: Core Reaction Pathways

Reaction TypeConditions/ReagentsKey Intermediates/ProductsReferences
Pyrazole Ring Formation Microwave-assisted solvent-free synthesis5-Amino-3-(thiophen-2-yl)-1H-pyrazole ,
Piperazine Functionalization Ethyl chloroformate, piperazine derivatives2,3-Dioxopiperazine-1-carboxamide scaffold ,
Carboxamide Coupling Nucleophilic substitution with ethylamine derivativesEthyl-piperazine linkage ,
Thiophene Substitution Pd-catalyzed cross-coupling3-(Thiophen-2-yl)pyrazole moiety ,

Piperazine Carboxamide Formation

The 2,3-dioxopiperazine ring is functionalized via ethyl chloroformate-mediated acylation (Figure 1). Nucleophilic attack by the ethylamine side chain at the carbonyl carbon forms the carboxamide bond .

Reaction Scheme :Piperazine 2 3 dione+Ethylamine derivativeDMAP DCMCarboxamide product\text{Piperazine 2 3 dione}+\text{Ethylamine derivative}\xrightarrow{\text{DMAP DCM}}\text{Carboxamide product}

Table 2: Reactivity of Key Functional Groups

Functional GroupReactivity ProfileExample ReactionsReferences
Pyrazole (N–H) Hydrogen bonding with carbonyl groups; participates in cyclizationS(6) motif formation , ,
Piperazine (Dioxo) Susceptible to nucleophilic attack at carbonyl carbonsHydrolysis to diketopiperazine derivatives
Thiophene (S) Electrophilic substitution (e.g., sulfonation, halogenation)Thiophene ring functionalization
Carboxamide (CONH) Hydrolysis under acidic/basic conditions; forms carboxylic acid or amineStability studies , ,

Table 3: Stability Under Controlled Conditions

ConditionObservationMechanismReferences
Acidic (pH < 3) Carboxamide hydrolysis to carboxylic acid; pyrazole ring protonationAcid-catalyzed cleavage
Basic (pH > 10) Piperazine ring opening; thiophene sulfonationBase-mediated degradation
Thermal (>100°C) Decomposition via retro-Diels-Alder pathwayThermal cycloreversion

Key Research Findings

  • Microwave-Assisted Synthesis : Reduced reaction time (≤30 min) for pyrazole-thiophene intermediates compared to conventional methods .
  • Hydrogen Bond Networks : Intramolecular N–H···O bonds stabilize the crystal lattice, confirmed by XRD , .
  • Bioactivity Correlation : The thiophene-pyrazole motif enhances π-π stacking in drug-receptor interactions , .

Table 4: Spectral Characterization Data

Spectral TechniqueKey Peaks/AssignmentsReferences
¹H NMR δ 1.22 (t, 3H, CH₂CH₃), δ 6.85–7.45 (m, thiophene H) ,
¹³C NMR 165.8 ppm (C=O), 142.1 ppm (pyrazole C3)
IR 1675 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (N–H stretch)

Table 5: Synthetic Yield Optimization

EntryCatalystSolventTemperature (°C)Yield (%)
1NoneEtOH8062
2Acetic acidCH₃COOH12088
3DMAPDCM2574
Data adapted from , .

Scientific Research Applications

  • Chemistry: : In organic chemistry, this compound is used as a building block for synthesizing more complex molecules and materials. Its unique structure makes it a valuable intermediate in developing new catalysts and reaction pathways.

  • Biology: : In biological research, it can serve as a molecular probe or ligand in studying enzyme activities, receptor binding, and other biochemical processes.

  • Medicine: : Its structural elements suggest potential as a pharmacophore, and researchers investigate its derivatives for their therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

  • Industry: : In various industrial applications, it can be used in the development of advanced materials, specialty chemicals, and agrochemicals.

Mechanism of Action

  • Mechanism by Which the Compound Exerts Its Effects: : The compound’s mechanism of action can vary depending on its application. For example, in medicinal chemistry, it may interact with specific protein targets, modulating their activity through binding or inhibiting specific biochemical pathways.

  • Molecular Targets and Pathways Involved: : Depending on its structure, it may target enzymes, receptors, or nucleic acids. The pyrazole and thiophene moieties can be crucial for binding interactions, while the dioxopiperazine core may confer stability and specificity to the molecule’s action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below, emphasizing substituent variations, synthesis routes, and molecular properties.

Key Observations:

Heterocyclic Substituents: The thiophen-2-yl group in the target compound contrasts with the pyridin-4-yl analog . Thiophene’s sulfur atom increases electron-richness and metabolic resistance compared to pyridine’s nitrogen, which may enhance binding to hydrophobic pockets . In Example 62 , thiophene is integrated into a chromenone scaffold via Suzuki coupling, demonstrating its versatility in cross-coupling reactions.

Rotigotine’s synthesis involves sequential alkylation and oxidation, highlighting the importance of regioselectivity in complex heterocycles .

Pharmacological Implications: While direct activity data are absent, the 2,3-dioxopiperazine core is structurally similar to diketopiperazine derivatives, which exhibit protease inhibition and CNS activity .

Biological Activity

The compound 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from readily available precursors. The key steps include:

  • Formation of the Pyrazole Ring : The initial reaction typically involves the condensation of thiophene derivatives with hydrazines to form pyrazoles.
  • Piperazine Derivation : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.
  • Final Functionalization : The final carboxamide group is introduced through acylation reactions.

The biological activity of the compound can be attributed to several mechanisms:

  • Antiproliferative Effects : Studies have indicated that derivatives containing pyrazole and thiophene moieties exhibit significant antiproliferative activity against various cancer cell lines. This is often mediated through the induction of apoptosis and cell cycle arrest.
  • Antiviral Properties : Some pyrazole derivatives have shown inhibitory effects on viral enzymes, suggesting potential applications in antiviral therapy. For instance, compounds similar in structure have been reported to inhibit NS2B-NS3 protease, critical for viral replication .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Anticancer Activity :
    • A study demonstrated that pyrazole derivatives significantly inhibited the growth of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The mechanism was linked to the modulation of apoptotic pathways .
  • Antiviral Activity :
    • Research indicated that certain pyrazole derivatives could inhibit the replication of dengue virus by targeting viral proteases, showcasing their potential as antiviral agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Pyrazole AAntiproliferativeInduces apoptosis in cancer cells
Pyrazole BAntiviralInhibits NS2B-NS3 protease
Pyrazole CAntimicrobialDisrupts bacterial cell wall synthesis

Q & A

Q. How can the synthesis of 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclocondensation reactions. Key steps include:

  • Hydrazide Formation : React 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate to form a pyrazole intermediate .
  • Piperazine Ring Construction : Use urea or thiourea in cyclocondensation reactions with hydrazide derivatives under controlled pH (e.g., K₂CO₃ in DMF) to form the 2,3-dioxopiperazine core .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves purity. Monitor reaction progress via TLC and confirm structure with 1H^1H-NMR .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H^1H-NMR and 13C^{13}C-NMR : Assign peaks to confirm the thiophene (δ 6.8–7.5 ppm), pyrazole (δ 2.5–3.2 ppm for methyl groups), and piperazine (δ 3.5–4.5 ppm) moieties .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) in the carboxamide and pyrazole groups .
  • Mass Spectrometry (HRMS) : Verify molecular weight ([M+H]⁺ expected for C₂₂H₂₈N₆O₃S: 465.19 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the thiophene (e.g., halogenation), pyrazole (e.g., methyl → ethyl), or piperazine (e.g., sulfonamide substitution) groups. Compare IC₅₀ values in enzyme inhibition assays .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like cyclooxygenase-2 (COX-2) or kinase domains. Validate with mutagenesis studies .
  • In Vivo Efficacy : Test lead compounds in rodent models for pharmacokinetics (e.g., bioavailability via oral administration) and toxicity (e.g., liver enzyme assays) .

Q. How should researchers address contradictions in pharmacological data, such as variable NO release profiles observed in related compounds?

Methodological Answer:

  • Control Reaction Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO vs. aqueous buffer) during NO release assays, as these factors influence diazeniumdiolate stability .
  • Redox Environment : Quantify intracellular glutathione levels, which may quench NO via thiol-mediated pathways. Use inhibitors like buthionine sulfoximine to isolate compound-specific effects .
  • Data Normalization : Express NO release as a function of molar concentration rather than weight/volume to account for molecular weight differences between analogs .

Q. What computational strategies can predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability of the piperazine-thiophene moiety in hydrophobic pockets (e.g., using GROMACS) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to predict affinity for GPCRs or ion channels .
  • Fragment-Based Screening : Dock fragments (e.g., pyrazole or thiophene alone) to identify auxiliary binding sites, then optimize via scaffold hybridization .

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